Cas no 1935381-57-9 (1-(3-Iodophenyl)cyclopropanol)

1-(3-Iodophenyl)cyclopropanol 化学的及び物理的性質

名前と識別子

-

- Cyclopropanol, 1-(3-iodophenyl)-

- 1-(3-Iodophenyl)cyclopropanol

-

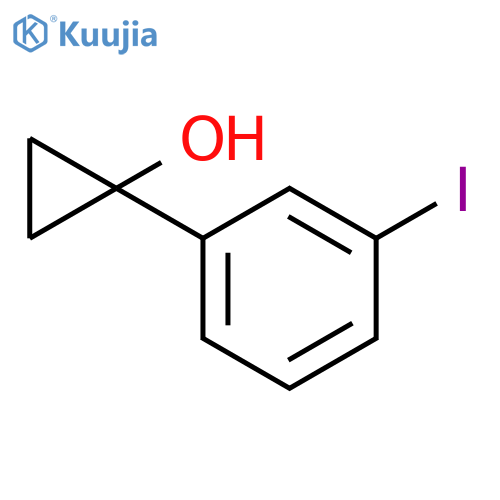

- インチ: 1S/C9H9IO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2

- InChIKey: JTEXDSYBPXXCDS-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=CC(I)=C2)(O)CC1

じっけんとくせい

- 密度みつど: 1.927±0.06 g/cm3(Predicted)

- ふってん: 330.7±25.0 °C(Predicted)

- 酸性度係数(pKa): 14.22±0.20(Predicted)

1-(3-Iodophenyl)cyclopropanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I718958-50mg |

1-(3-Iodophenyl)cyclopropanol |

1935381-57-9 | 50mg |

$207.00 | 2023-05-18 | ||

| TRC | I718958-250mg |

1-(3-Iodophenyl)cyclopropanol |

1935381-57-9 | 250mg |

$873.00 | 2023-05-18 | ||

| TRC | I718958-500mg |

1-(3-Iodophenyl)cyclopropanol |

1935381-57-9 | 500mg |

$ 1800.00 | 2023-09-07 |

1-(3-Iodophenyl)cyclopropanol 関連文献

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

1-(3-Iodophenyl)cyclopropanolに関する追加情報

Introduction to 1-(3-Iodophenyl)cyclopropanol (CAS No. 1935381-57-9)

1-(3-Iodophenyl)cyclopropanol, identified by the Chemical Abstracts Service Number (CAS No.) 1935381-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound belongs to the class of cyclopropanol derivatives, characterized by a cyclopropane ring attached to an alcohol functional group, with a 3-iodophenyl substituent at the para position of the aromatic ring. The presence of the iodine atom introduces electrophilic characteristics, making it a valuable intermediate in various synthetic transformations and drug development processes.

The structural motif of 1-(3-Iodophenyl)cyclopropanol combines the rigidity of the cyclopropane ring with the reactivity of the iodophenyl group, offering a versatile platform for medicinal chemists to explore novel pharmacophores. The cyclopropane ring is known for its strain energy, which can be exploited in drug design to enhance binding affinity and metabolic stability. Meanwhile, the iodine substituent facilitates cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of diverse functional groups for further derivatization.

In recent years, 1-(3-Iodophenyl)cyclopropanol has been employed in the synthesis of bioactive molecules targeting various therapeutic areas. One notable application lies in the development of kinase inhibitors, where the combination of cyclopropane and iodophenyl moieties can modulate enzyme activity through steric hindrance and electronic effects. For instance, studies have demonstrated its utility in generating lead compounds for tyrosine kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Moreover, 1-(3-Iodophenyl)cyclopropanol has found utility in the synthesis of heterocyclic compounds, particularly in constructing complex scaffolds that mimic natural products. The iodine atom serves as a handle for introducing nitrogen-containing heterocycles via palladium-catalyzed reactions, leading to molecules with potential antimicrobial and anti-inflammatory properties. Recent research has highlighted its role in generating indole derivatives, which are known for their broad spectrum of biological activities.

The compound's reactivity also makes it a valuable tool in polymer chemistry and material science. The cyclopropane ring can undergo ring-opening reactions under controlled conditions, allowing for the creation of polymers with tailored properties. Additionally, the iodine substituent enables post-polymerization modifications, enabling functionalization at specific positions for applications in drug delivery systems and smart materials.

From a synthetic chemistry perspective, 1-(3-Iodophenyl)cyclopropanol exemplifies the importance of molecular diversity in drug discovery. Its unique structure allows for rapid diversification through orthogonal reactions, enabling high-throughput screening programs to identify novel therapeutic agents. The compound's compatibility with modern synthetic methodologies ensures its continued relevance in academic and industrial research settings.

In conclusion, 1-(3-Iodophenyl)cyclopropanol (CAS No. 1935381-57-9) represents a multifaceted building block with broad applications across pharmaceuticals, materials science, and synthetic chemistry. Its structural features—combining cyclopropane strain with iodine reactivity—make it an indispensable tool for researchers seeking to develop innovative solutions to complex chemical challenges. As methodologies evolve and new therapeutic targets emerge, this compound is poised to remain at the forefront of chemical innovation.

1935381-57-9 (1-(3-Iodophenyl)cyclopropanol) 関連製品

- 1865213-49-5(4-(Difluoromethoxy)-3-(methylamino)benzonitrile)

- 1262009-73-3(4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid)

- 495-80-7(Propanoic acid,2-methyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)

- 2229421-21-8(tert-butyl N-1-(4-amino-1,2-oxazol-5-yl)cyclobutylcarbamate)

- 1862480-22-5(2-Propoxypyridine-3,4-diamine)

- 1002073-01-9(2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl 2-[(4-chlorophenyl)methoxy]benzoate)

- 1255666-96-6(5,5-Difluoropiperidine-3-carboxylic acid)

- 2227809-24-5(rac-(3R,4S)-4-(4-methyl-1,3-thiazol-2-yl)oxolan-3-ol)

- 1804164-91-7(3-(Difluoromethyl)-2-ethoxyphenylpropanal)

- 110637-57-5((2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)